2-Ethyl-2-methyl-1,3-propanediol

Vue d'ensemble

Description

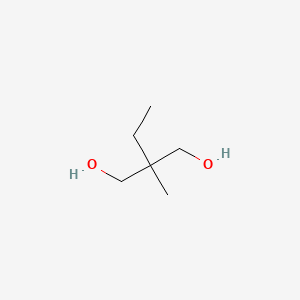

2-Ethyl-2-methyl-1,3-propanediol is an organic compound with the molecular formula C6H14O2 and a molecular weight of 118.1742 g/mol . It is a colorless, low viscosity liquid that is widely used in various industrial applications due to its unique molecular structure . The compound is also known by other names such as 2-Methyl-2-ethyl-1,3-propanediol and 2-ethyl-2-methylpropane-1,3-diol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methyl-1,3-propanediol can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production methods for this compound typically involve the partial oxidation of precursor compounds or condensation reactions to form the desired diol . These methods are optimized for large-scale production to meet the demands of various industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethyl-2-methyl-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemical Synthesis

2-Ethyl-2-methyl-1,3-propanediol serves as a significant chemical intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions makes it valuable in producing:

- Pharmaceuticals : Utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its favorable reactivity and low toxicity profile .

- Agrochemicals : Employed in the formulation of pesticides and herbicides where it acts as a solvent or carrier for active ingredients .

- Specialty Chemicals : Functions in the production of various specialty chemicals used in diverse applications from cosmetics to food additives .

Polymer Production

The compound is extensively used as a monomer in the production of various polymers and copolymers. Key applications include:

Solvent Applications

This compound is recognized for its effectiveness as a solvent in various industrial applications:

- Coatings and Paints : Its low volatility and high solvency make it ideal for dissolving a wide range of organic compounds, enhancing the performance of coatings and paints .

- Cleaning Formulations : Utilized in cleaning products due to its ability to dissolve oils and greases while being less aggressive than traditional solvents .

Case Study 1: Use in Coatings

A study demonstrated that incorporating this compound into water-based coatings improved the flow properties and drying times without compromising the film's integrity. This application highlights its role in enhancing product performance while maintaining environmental compliance due to lower volatile organic compound (VOC) emissions.

Case Study 2: Pharmaceutical Applications

Research conducted on the use of this compound as a solvent for drug formulations showed that it effectively solubilized poorly soluble drugs, leading to improved bioavailability. This finding emphasizes its potential for enhancing therapeutic efficacy.

Toxicological Profile

The safety profile of this compound has been assessed through various studies:

- Toxicological evaluations indicate low acute toxicity with an oral median lethal dose (LD50) greater than 5,000 mg/kg in rats, suggesting a favorable safety margin for industrial use .

- No significant irritative effects have been observed on skin or eyes during testing, further supporting its application across consumer products .

Mécanisme D'action

The mechanism by which 2-Ethyl-2-methyl-1,3-propanediol exerts its effects involves its interaction with various molecular targets and pathways . For instance, in polymer synthesis, the compound acts as a cross-linking agent, enhancing the mechanical properties and stability of the resulting materials . Its unique molecular structure allows it to inhibit crystallization, making it effective in maintaining the liquid state of certain formulations even at low temperatures .

Comparaison Avec Des Composés Similaires

- 2-Methyl-1,3-propanediol

- 2-Butyl-2-ethyl-1,3-propanediol

- 2-Ethyl-1,3-propanediol

Comparison: Compared to similar compounds, 2-Ethyl-2-methyl-1,3-propanediol is unique due to its branched asymmetric aliphatic structure, which provides distinct advantages in terms of stability and reactivity . This uniqueness makes it particularly valuable in applications requiring high-performance materials with specific mechanical and thermal properties .

Activité Biologique

Overview

2-Ethyl-2-methyl-1,3-propanediol (EMPD) is an organic compound with the molecular formula and a molecular weight of 118.1742 g/mol. It is recognized for its diverse applications in various fields, including biochemistry, medicine, and industrial processes. This article delves into the biological activity of EMPD, exploring its biochemical properties, mechanisms of action, and relevant case studies.

EMPD exhibits significant biochemical properties that facilitate its role in various biological systems:

- Interaction with Enzymes : EMPD is involved in the biosynthesis of structurally diverse diols through oxidative and reductive formations of hydroxyl groups. It interacts with enzymes such as amino acid hydroxylase and aldehyde reductase, influencing metabolic pathways related to amino acid conversion .

- Cellular Effects : The compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. Notably, it possesses mild hydrating properties that enhance skin moisture retention, making it beneficial for cosmetic applications.

- Pharmacokinetics : As a low molecular weight compound, EMPD demonstrates efficient absorption and distribution within biological systems. Its unique structure allows it to remain liquid at low temperatures, enhancing its stability in formulations.

The primary mode of action for EMPD involves its interactions with various biomolecules:

- Enzyme Interaction : EMPD binds to specific enzymes, leading to either inhibition or activation. This interaction can alter gene expression and metabolic processes within cells.

- Preservative Enhancement : In cosmetic formulations, EMPD enhances the efficacy of preservatives, potentially allowing for lower concentrations of these substances while maintaining product stability.

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of EMPD:

- Toxicological Assessment : Research indicates that EMPD exhibits low toxicity levels across various exposure routes (oral, dermal, inhalation). Animal studies report no significant adverse effects at low doses; the oral LD50 in rats was approximately 14 g/kg .

- Dermal Absorption Studies : Limited studies have shown minimal dermal irritation in human subjects and no significant irritation in animal models. This suggests a favorable safety profile for topical applications .

- Ecotoxicological Studies : EMPD has been assessed for its environmental impact, revealing rapid biodegradability and low bioaccumulation potential. Ecotoxicological tests indicate minimal hazard potential across aquatic and terrestrial species .

Comparative Analysis

To understand EMPD's unique properties better, a comparison with similar compounds can be insightful:

| Compound Name | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|

| This compound (EMPD) | C6H14O2 | 118.1742 g/mol | Biodegradable polymers, cosmetics |

| 2-Methyl-1,3-propanediol | C5H12O2 | 104.15 g/mol | Solvents, antifreeze |

| 2-Butyl-2-ethyl-1,3-propanediol | C8H18O2 | 130.23 g/mol | Coatings, adhesives |

EMPD's branched structure contributes to its distinct stability and reactivity compared to linear counterparts like 2-methyl-1,3-propanediol.

Future Directions

Research on EMPD continues to evolve with emerging applications in various fields:

- Polymer Science : Investigations into the use of EMPD as a precursor for novel biodegradable polymers are ongoing.

- Medical Applications : The multifunctional nature of EMPD makes it a candidate for further exploration in medical coatings and drug delivery systems.

Propriétés

IUPAC Name |

2-ethyl-2-methylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-6(2,4-7)5-8/h7-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAWKNVDKFZFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227813 | |

| Record name | 2-Ethyl-2-methylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-84-9 | |

| Record name | 2-Ethyl-2-methyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-methyl-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 77-84-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-2-methylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-methylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-2-METHYL-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TRA28C44U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-ethyl-2-methyl-1,3-propanediol suitable for use in phase change materials (PCMs)?

A1: this compound exhibits desirable properties for PCM applications, specifically in combination with erythritol. Research demonstrates that mixing these compounds allows for fine-tuning the melting point of the resulting material. For instance, a mixture of 40% erythritol and 60% this compound resulted in a PCM with a melting point of 86.1°C and a latent heat of 246 kJ/kg []. This tunability makes these mixtures potentially suitable for hot water supply systems [].

Q2: How does the incorporation of this compound affect the properties of cationic polyurethane elastomers?

A2: When used as a chain extender in the synthesis of cationic polyurethane elastomers, this compound influences the material's micro-phase separation behavior and ionic conductivity. Studies indicate that increasing the content of ionic groups, potentially introduced via a cationic diol reacted with this compound, can lead to enhanced demixing of hard and soft segments within the polyurethane structure []. This can impact the material's mechanical properties and ionic conductivity, which is a crucial factor for applications like solid electrolytes.

Q3: Can we predict the melting point and latent heat of mixtures containing erythritol and this compound?

A3: Yes, researchers have successfully developed models to estimate these thermal properties. By considering the ideal enthalpy changes of melting and solid-liquid thermodynamic equilibrium, it is possible to predict the latent heat of these binary mixtures with reasonable accuracy. Studies have shown that such estimations are accurate within a 13% margin of error []. Similarly, models incorporating the activity coefficient of the solution can predict the melting point with an error margin within 7% []. These models are valuable tools for designing PCMs with specific thermal properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.